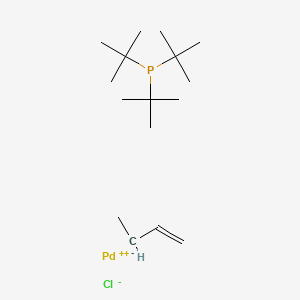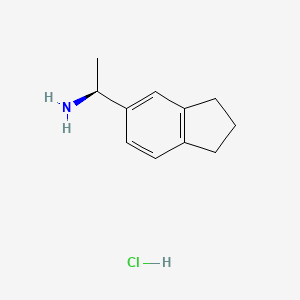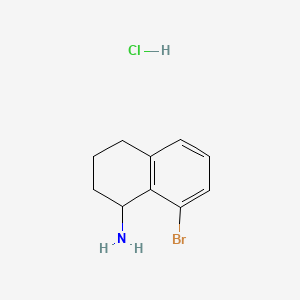
But-1-ene;palladium(2+);tritert-butylphosphane;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-1-ene;palladium(2+);tritert-butylphosphane;chloride is a complex organometallic compound that plays a significant role in various catalytic processes. This compound is known for its stability and effectiveness as a catalyst in organic synthesis, particularly in coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of But-1-ene;palladium(2+);tritert-butylphosphane;chloride typically involves the reaction of palladium chloride with tri-tert-butylphosphine in the presence of but-1-ene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
But-1-ene;palladium(2+);tritert-butylphosphane;chloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) complexes.
Reduction: It can be reduced back to palladium(0) species.
Substitution: Ligand exchange reactions where the tritert-butylphosphane can be replaced with other phosphines or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Various phosphines or nitrogen-based ligands can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields palladium(IV) complexes, while reduction results in palladium(0) species .
Applications De Recherche Scientifique
But-1-ene;palladium(2+);tritert-butylphosphane;chloride is widely used in scientific research due to its catalytic properties. Some of its applications include:
Mécanisme D'action
The mechanism by which But-1-ene;palladium(2+);tritert-butylphosphane;chloride exerts its catalytic effects involves the coordination of the palladium center with the ligands. The bulky tritert-butylphosphane ligands provide steric protection, enhancing the stability of the palladium complex. The palladium center facilitates various coupling reactions by forming transient intermediates with the reactants, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(tri-tert-butylphosphine)palladium(0): Similar in structure but with palladium in the zero oxidation state.
Palladium(II) acetate: Another palladium(II) complex used in similar catalytic applications.
Palladium(II) chloride: A simpler palladium(II) compound used in various catalytic processes.
Uniqueness
But-1-ene;palladium(2+);tritert-butylphosphane;chloride is unique due to its combination of but-1-ene and tritert-butylphosphane ligands, which provide both electronic and steric effects that enhance its catalytic performance. The presence of but-1-ene allows for additional reactivity and versatility in organic synthesis .
Propriétés
Formule moléculaire |
C16H34ClPPd |
|---|---|
Poids moléculaire |
399.3 g/mol |
Nom IUPAC |
but-1-ene;palladium(2+);tritert-butylphosphane;chloride |
InChI |
InChI=1S/C12H27P.C4H7.ClH.Pd/c1-10(2,3)13(11(4,5)6)12(7,8)9;1-3-4-2;;/h1-9H3;3-4H,1H2,2H3;1H;/q;-1;;+2/p-1 |
Clé InChI |
OSYVQMVMDNMXNI-UHFFFAOYSA-M |
SMILES canonique |
C[CH-]C=C.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Cl-].[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13650661.png)


![Pyrido[3,4-d]pyrimidin-5-ol](/img/structure/B13650723.png)

